N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-(2-phenylethyl)glycinamide
Overview
Description
The compound “N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-(2-phenylethyl)glycinamide” is a complex organic molecule that contains several functional groups. It has a bromophenyl group, a fluorophenyl group, and a phenylethyl group attached to a glycinamide core. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromophenyl and fluorophenyl groups could be introduced via electrophilic aromatic substitution reactions . The phenylethyl group could be added via a nucleophilic substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl, fluorophenyl, and phenylethyl groups would likely add significant steric bulk to the molecule, which could affect its reactivity and physical properties .Chemical Reactions Analysis
The bromophenyl and fluorophenyl groups in this compound could potentially undergo electrophilic aromatic substitution reactions, with the bromine and fluorine atoms acting as leaving groups . The amide group could participate in various reactions such as hydrolysis, reduction, and condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine and fluorine atoms could increase the compound’s molecular weight and polarity . The amide group could participate in hydrogen bonding, which could affect the compound’s solubility and boiling point .Safety and Hazards
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrFN2O3S/c23-18-9-11-21(12-10-18)30(28,29)26(14-13-17-5-2-1-3-6-17)16-22(27)25-20-8-4-7-19(24)15-20/h1-12,15H,13-14,16H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZGAEHSRHBMBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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